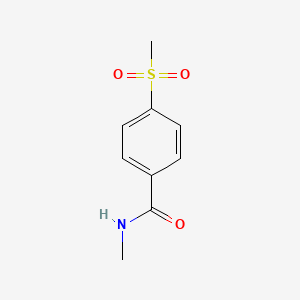
N-ethyl-2,4,6-trichlorophenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2,4,6-trichlorophenoxyacetamide is a synthetic organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of an ethyl group, a trichlorophenoxy group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trichlorophenoxyacetamide typically involves the reaction of 2,4,6-trichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting ethyl 2-(2,4,6-trichlorophenoxy)acetate is then reacted with ammonia or an amine to form the acetamide derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2,4,6-trichlorophenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-ethyl-2,4,6-trichlorophenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of N-ethyl-2,4,6-trichlorophenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-ethyl-2,4,6-trichlorophenoxyacetamide include:
- N-(2-ethyl-6-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2,6-diethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichlorophenoxy group provides enhanced stability and reactivity, while the ethyl and acetamide groups contribute to its solubility and potential biological activity .
Eigenschaften
Molekularformel |
C10H10Cl3NO2 |
|---|---|
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-14-9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
IVLCILLCMMCPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)

